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Compound of Interest

Compound Name: Mucobromic acid

Cat. No.: B152200

Executive Summary: This document provides a comprehensive technical overview of the
spectroscopic methods used to characterize Mucobromic acid (CAS No: 488-11-9). It is
intended for researchers, chemists, and professionals in the field of drug development and
materials science who require detailed analytical data and protocols. The guide covers Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry
(MS), and UV-Visible (UV-Vis) spectroscopy, presenting quantitative data in structured tables
and outlining detailed experimental methodologies.

Introduction to Mucobromic Acid

Mucobromic acid is an organic compound with the chemical formula C4H2Br203 and a
molecular weight of approximately 257.87 g/mol .[1][2] It is a highly functionalized molecule
featuring a dibrominated alkene, an aldehyde, and a carboxylic acid group.[2] Structurally,
Mucobromic acid can exist in tautomeric forms: the acyclic (22)-2,3-dibromo-4-oxobut-2-enoic
acid and the cyclic 3,4-dibromo-5-hydroxy-2,5-dihydrofuran-2-one.[2] This duality is critical in
the analysis of its spectroscopic data. Due to its reactive nature, it serves as a versatile starting
material in the synthesis of various furanone derivatives and other heterocyclic compounds.[3]
Accurate spectroscopic characterization is therefore essential for verifying its structure,
assessing purity, and ensuring quality control in synthetic applications.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for Mucobromic acid. The data
presented is primarily consistent with the acyclic aldehyde-carboxylic acid structure.
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

IH NMR Data

The proton NMR spectrum is relatively simple, distinguished by the signal from the aldehydic
proton. The carboxylic acid proton often appears as a very broad signal or may undergo
exchange with deuterated solvents, rendering it undetectable.

Chemical Shift . . .
Multiplicity Integration Assignment Solvent
(3) ppm
) Aldehydic proton
~6.08 Singlet 1H CDsOD

(-CHO)

13C NMR Data

Experimental 3C NMR data for Mucobromic acid is not readily available in the cited literature.
However, based on the known functional groups, the expected chemical shift ranges can be
predicted.[4][5][6]

Expected Chemical Shift (3) ppm Carbon Assignment

185 - 195 Aldehyde Carbonyl (C=0)

165 - 180 Carboxylic Acid Carbonyl (C=0)
120 - 140 Alkene Carbon (C-Br)
110-130 Alkene Carbon (C-Br)

The IR spectrum of Mucobromic acid is characterized by the distinct absorption bands of its
carbonyl and hydroxyl functional groups.[7][8][9]
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (from carboxylic

3300 - 2500 Broad, Strong _

acid, H-bonded)

C=0 stretch (from carboxylic
~1760 - 1690 Strong, Sharp )

acid and aldehyde)
~1650 - 1620 Medium C=C stretch (alkene)
~1320 - 1210 Medium C-O stretch (carboxylic acid)
~950 - 910 Medium, Broad O-H bend (out-of-plane)

Electron lonization Mass Spectrometry (EI-MS) provides information on the molecular weight
and fragmentation pattern of the molecule. The presence of two bromine atoms results in a
characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to
the nearly equal natural abundance of 7°Br and 8!Br isotopes.

m/z Ratio Interpretation

256, 258, 260 Molecular lon Peak Cluster [M]*, [M+2]*, [M+4]*
177, 179 [M-Br]*

211, 213, 215 [M-COOH]*

132, 134 [M-Br-COOH]*

Note: The molecular ion peak cluster appears in an approximate 1:2:1 intensity ratio, which is a
definitive indicator of a dibrominated compound.

Mucobromic acid possesses a conjugated system (C=C double bond conjugated with a
carbonyl group), which gives rise to UV absorption.[10]

Amax (nm) Electronic Transition Solvent

~220 - 280 (Expected) m - TT* Methanol or Ethanol
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Note: The exact absorption maximum can be influenced by the solvent used.[10]

Experimental Workflow

The general workflow for the complete spectroscopic characterization of a Mucobromic acid

sample involves several integrated analytical steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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